2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate
Description
Properties
IUPAC Name |
[2-methoxy-4-[5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O4/c1-16-22(24(33)31-21-10-6-7-13-27-21)23(32-26(30-16)28-15-29-32)18-11-12-19(20(14-18)35-2)36-25(34)17-8-4-3-5-9-17/h3-15,23H,1-2H3,(H,27,31,33)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQFXXLCWQCJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC)C(=O)NC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C₃₁H₃₃N₅O₃
- Molecular Weight : 521.63 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory effects.
Anticancer Activity
A study evaluated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives for their antiproliferative activity against various human cancer cell lines. Notably:
- Compound H12 (related structure) showed significant antiproliferative effects against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC₅₀ values of 9.47 μM, 9.58 μM, and 13.1 μM respectively .
The mechanism of action involves the inhibition of the ERK signaling pathway leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival. Additionally, this compound induced apoptosis and G2/M phase arrest in cancer cells .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Similar compounds have shown significant inhibitory effects against various bacterial strains:
| Compound | Target Bacteria | IC₅₀ (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 |
| Compound B | Streptococcus pyogenes | 0.5 - 1 |
These findings indicate that modifications in the molecular structure can enhance antibacterial activity .
Case Studies
- Antiproliferative Effects : A series of derivatives including those with triazole and pyrimidine rings demonstrated potent cytotoxicity against breast and colon cancer cell lines. The most active compounds were identified to induce apoptosis through various pathways including caspase activation .
- Mechanistic Studies : Detailed studies on the signaling pathways affected by these compounds revealed that they could modulate key pathways involved in cell cycle regulation and apoptosis. This includes the downregulation of proteins such as c-Raf and MEK1/2 in treated cells .
Comparison with Similar Compounds
a) Methyl 4-(5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate (RN: 767318-10-5)
This analog () shares the triazolopyrimidine core and benzoate ester with the target compound but substitutes the pyridin-2-ylcarbamoyl group with an o-tolylcarbamoyl moiety. Key differences include:
- Solubility : The pyridinyl group in the target compound may enhance water solubility compared to the hydrophobic o-tolyl group.
- Binding affinity : Pyridinylcarbamoyl could engage in hydrogen bonding with biological targets, whereas o-tolylcarbamoyl relies on hydrophobic interactions.
- Synthetic accessibility : The o-tolyl derivative is synthesized via carbamoylation of 2-methylaniline, whereas the pyridinyl variant requires handling pyridin-2-amine, which may demand stricter reaction conditions .
b) 2-Methyl-4-{[(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(phenyl)methyl]-amino}-6-phenylpyrimidine-5-carbonitrile (Compound 12, )
This hybrid structure incorporates a pyrimidine carbonitrile linked to the triazolopyrimidine core. Differences include:
- Electronic effects : The electron-withdrawing carbonitrile group may reduce nucleophilicity at the triazolopyrimidine core compared to the target compound’s carbamoyl group.
- Bioactivity : Carbonitrile derivatives often exhibit enhanced metabolic stability but may compromise target selectivity .
Heterocyclic Core Variants
a) Thiazolo[4,5-d]pyrimidines ()
Thiazolo[4,5-d]pyrimidines, such as compound 19 (), replace the triazole ring with a thiazole. Key distinctions:
b) 1,2,4-Oxadiazole Derivatives ()
Compounds like 7a-c () feature a benzo[b][1,4]oxazin-3-one core fused with oxadiazole. Differences include:
- Synthetic yield : Oxadiazole derivatives are synthesized in higher yields (e.g., 75–85%) under mild conditions compared to triazolopyrimidines, which often require refluxing .
Research Findings and Implications
- Substituent Effects : The pyridin-2-ylcarbamoyl group in the target compound likely enhances target specificity compared to o-tolyl analogs, as seen in kinase inhibitors where pyridine rings mimic ATP’s adenine .
- Heterocyclic Core Impact : Thiazolo[4,5-d]pyrimidines exhibit superior antimicrobial activity but may face toxicity challenges due to reactive sulfur .
- Synthetic Optimization : The use of caesium carbonate in oxadiazole synthesis () suggests opportunities to improve triazolopyrimidine yields via base optimization .
Q & A
Q. What are the standard synthetic protocols for preparing triazolopyrimidine derivatives like this compound?
The synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core. Key steps include cyclocondensation of precursors (e.g., aminotriazoles with β-keto esters) and subsequent functionalization. Solvents like dimethylformamide (DMF) or acetic acid are used under reflux to facilitate ring closure . Catalysts such as TMDP (tetramethylenediamine piperazine) are preferred for their efficiency, though they require careful handling due to toxicity . Purification often involves column chromatography or recrystallization.
Q. How is structural confirmation achieved for this compound?
Structural characterization relies on spectroscopic methods:
- NMR (¹H and ¹³C) to verify substituent positions and ring connectivity .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches from the benzoate ester) .
- Mass spectrometry (MS) for molecular weight validation . X-ray crystallography may be used for unambiguous confirmation if crystals are obtainable .
Q. What solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents (e.g., DMF) at 80–120°C are effective for cyclization reactions . For esterification steps, ethanol/water mixtures (1:1 v/v) with TMDP as an additive improve yields but require strict safety protocols due to reagent toxicity . Microwave-assisted synthesis can reduce reaction times while maintaining selectivity .
Advanced Research Questions
Q. How do substituents (e.g., pyridin-2-ylcarbamoyl) influence the compound's reactivity and bioactivity?
Substituents modulate electronic and steric properties:
- The pyridin-2-ylcarbamoyl group enhances hydrogen-bonding potential, critical for target binding (e.g., enzyme active sites) .
- Methoxy and benzoate groups increase lipophilicity, affecting membrane permeability . Structure-activity relationship (SAR) studies on analogs show that electron-withdrawing groups at the 4-position of the phenyl ring improve inhibitory potency against kinases .
Q. How can contradictory bioactivity data between similar triazolopyrimidines be resolved?
Contradictions often arise from differences in assay conditions or substituent stereochemistry. For example:
- Solubility variations in biological media can alter apparent IC₅₀ values .
- Enantiomeric purity must be verified via chiral HPLC, as inactive enantiomers may skew results . Comparative studies using isogenic cell lines or standardized assay protocols (e.g., CLIA-certified kits) are recommended .
Q. What experimental designs are suitable for studying environmental fate and degradation pathways?
Follow frameworks like Project INCHEMBIOL, which includes:
- Laboratory studies : Hydrolysis/photolysis under controlled pH/UV conditions to identify breakdown products .
- Biotic transformation assays : Use soil or microbial consortia to track metabolite formation via LC-MS/MS .
- QSAR modeling to predict persistence and bioaccumulation based on logP and molecular polarizability .
Q. What strategies mitigate toxicity risks during large-scale synthesis?
- Replace TMDP with less toxic alternatives (e.g., morpholine derivatives) while monitoring reaction efficiency .
- Implement continuous flow reactors to minimize exposure to hazardous intermediates .
- Use in silico toxicity prediction tools (e.g., ProTox-II) to flag problematic intermediates early .
Methodological Considerations
- Analytical Validation : Ensure NMR spectra are referenced against authentic standards . For MS, high-resolution (HRMS) data (error < 2 ppm) is essential .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via surface plasmon resonance (SPR) .
- Data Reproducibility : Document solvent lot numbers and humidity/temperature conditions, as these can impact reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
